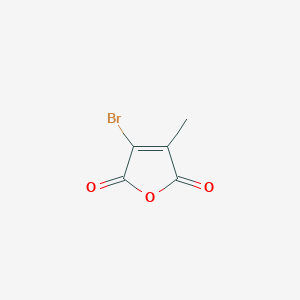
3-溴-4-甲基呋喃-2,5-二酮
描述
3-Bromo-4-methylfuran-2,5-dione is a chemical compound with the molecular formula C5H3BrO3 . It is also known as 3-(bromomethyl)-4-methylfuran-2,5-dione . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromo-4-methylfuran-2,5-dione involves several steps. In one method, the reaction mixture of diacid dibromide is stirred overnight in acetic anhydride under a nitrogen atmosphere . Another approach involves the lithiation of 2-bromo-5-methylfuran, which enables selective halogen dance reactions .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylfuran-2,5-dione contains a total of 12 bonds, including 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
3-Bromo-4-methylfuran-2,5-dione can participate in various chemical reactions. For instance, it can undergo a Diels–Alder reaction with furan and 2-methylfuran . It can also be involved in the synthesis of chiral furans .Physical and Chemical Properties Analysis
3-Bromo-4-methylfuran-2,5-dione is a liquid at room temperature . It has a molecular weight of 205.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
乙醇酸氧化酶抑制剂
3-溴-4-甲基呋喃-2,5-二酮衍生物已被研究为乙醇酸氧化酶 (GAO) 的抑制剂,特别是与它们对猪肝 GAO 体外和鼠肝灌注研究的影响有关。这些研究表明,某些衍生物显着降低了大鼠的尿液草酸盐水平,表明它们在控制草酸盐相关疾病中的潜在应用 (Rooney 等,1983)。
抗菌活性
对 3-溴-4-甲基呋喃-2,5-二酮的琥珀酰亚胺衍生物的研究表明有希望的体外抗真菌活性。一种特定的衍生物,1-(4-溴苯基)-3-乙基-3-甲基吡咯烷-2,5-二酮,对广谱真菌表现出显着的抑制活性,表明其作为新型杀菌剂的潜力 (Cvetković 等,2019)。
新型化合物合成
3-溴-4-甲基呋喃-2,5-二酮已用于合成各种化合物。例如,它已被用于制备 3-甲硫基取代呋喃及其相关衍生物,展示了其在有机合成中的多功能性 (尹等,2008)。另一个应用是在具有潜在抗真菌特性的化合物 gymnoascolide A 的合成中 (Baag & Argade,2008)。
胆红素氧化产物合成
该化合物在氧化血红素降解产物 Z-BOX A 的全合成中起着至关重要的作用,具有生理意义。这项工作突出了该化合物在生化研究中的相关性 (Klopfleisch 等,2013)。
电化学应用
3-溴-4-甲基呋喃-2,5-二酮衍生物已参与电化学触发的链式反应,将呋喃衍生物转化为有价值的燃料前体。这一应用展示了该化合物在绿色化学和可持续燃料生产中的潜力 (陈等,2021)。
安全和危害
未来方向
Furan platform chemicals, such as 3-Bromo-4-methylfuran-2,5-dione, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass, and there are many more simple or complex chemicals that can be obtained . This opens up new possibilities for the design and development of new materials involving 1,2,4-triazole systems .
作用机制
Target of Action
3-Bromo-4-methylfuran-2,5-dione is a small heterocyclic compound Furan derivatives are known to have a wide range of biological and clinical applications .
Mode of Action
Furan derivatives are known to undergo various reactions such as cycloaddition . In these reactions, the furan ring can open and react with other molecules, leading to changes in the molecular structure and potentially influencing its interaction with biological targets.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that furan derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19098 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Given the wide range of biological activities associated with furan derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
生化分析
Biochemical Properties
3-Bromo-4-methylfuran-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can lead to changes in the metabolic pathways and cellular processes .
Cellular Effects
The effects of 3-Bromo-4-methylfuran-2,5-dione on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Bromo-4-methylfuran-2,5-dione exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound may also inhibit or activate enzymes, resulting in altered biochemical reactions. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methylfuran-2,5-dione can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to 3-Bromo-4-methylfuran-2,5-dione can result in sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methylfuran-2,5-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
3-Bromo-4-methylfuran-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in specific pathways, leading to the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-4-methylfuran-2,5-dione within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of 3-Bromo-4-methylfuran-2,5-dione within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3-Bromo-4-methylfuran-2,5-dione is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
属性
IUPAC Name |
3-bromo-4-methylfuran-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c1-2-3(6)5(8)9-4(2)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFQJNROJVXRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

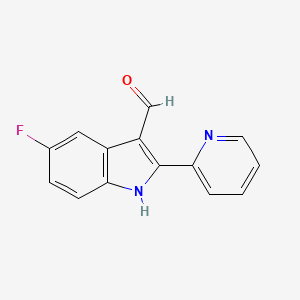
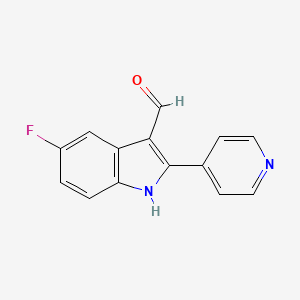
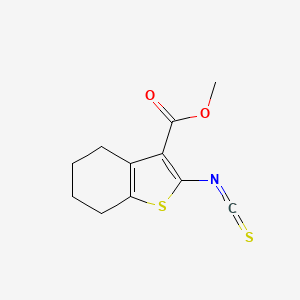
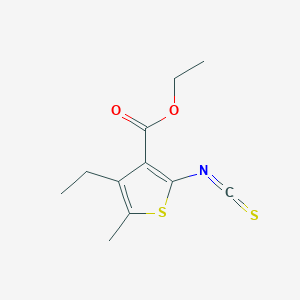
![3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3146093.png)
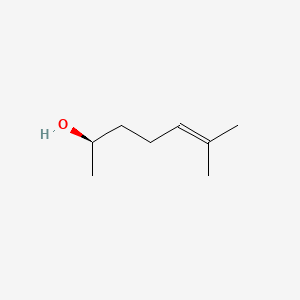
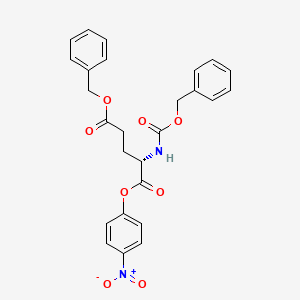

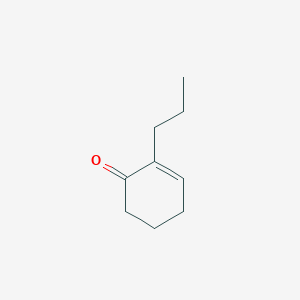
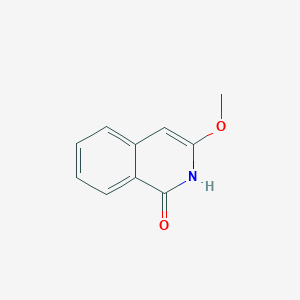
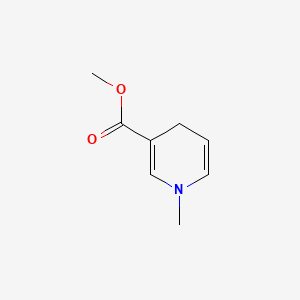
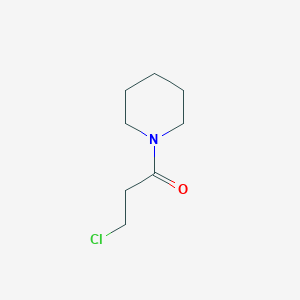
![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)

